molecular formula C8H4F3N3O3 B1404997 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide CAS No. 892414-49-2

4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide

Cat. No.: B1404997
CAS No.: 892414-49-2
M. Wt: 247.13 g/mol
InChI Key: ITBJCWHSRBFHDW-UHFFFAOYSA-N
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Description

4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide is a compound that features a trifluoromethyl group and a nitro group attached to an azaindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the diazotization of 3-(trifluoromethyl)aniline followed by a Sandmeyer reaction to introduce the nitro group . The reaction conditions often include the use of strong acids like sulfuric acid and reagents such as sodium nitrite and copper sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 3-(trifluoromethyl)-7-azaindole-7-amine.

    Substitution: Formation of various substituted azaindole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modify biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide is unique due to its combination of the trifluoromethyl group, nitro group, and azaindole core. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler analogs .

Properties

IUPAC Name

7-hydroxy-4-nitro-3-(trifluoromethyl)pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O3/c9-8(10,11)4-3-12-7-6(4)5(14(16)17)1-2-13(7)15/h1-3,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBJCWHSRBFHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NC=C(C2=C1[N+](=O)[O-])C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide
Reactant of Route 2
4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide
Reactant of Route 3
4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide
Reactant of Route 4
4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide
Reactant of Route 5
4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide
Reactant of Route 6
4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide

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